molecular formula C4H9HgO+ B14127209 Mercury(1+), (2-ethoxyethyl)- CAS No. 141845-32-1

Mercury(1+), (2-ethoxyethyl)-

Cat. No.: B14127209
CAS No.: 141845-32-1
M. Wt: 273.71 g/mol
InChI Key: HUALNNBMTCXOPQ-UHFFFAOYSA-N
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Description

Mercury(1+), (2-ethoxyethyl)- is an organomercury compound with the chemical formula C4H10HgO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with low viscosity and low odor, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury(1+), (2-ethoxyethyl)- typically involves the reaction of mercury salts with 2-ethoxyethanol. One common method is the reaction of mercury(II) acetate with 2-ethoxyethanol in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of Mercury(1+), (2-ethoxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of appropriate safety measures to prevent exposure to toxic mercury vapors. The reaction is carried out in large reactors, and the product is purified using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Mercury(1+), (2-ethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercury atom and the ethoxyethyl group.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of mercury(II) compounds.

    Reduction: Reduction of Mercury(1+), (2-ethoxyethyl)- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of elemental mercury and the corresponding alcohol.

    Substitution: The ethoxyethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include mercury(II) compounds, elemental mercury, and various substituted derivatives of the original compound.

Scientific Research Applications

Mercury(1+), (2-ethoxyethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.

    Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Mercury(1+), (2-ethoxyethyl)- involves its interaction with cellular components, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: A well-known organomercury compound with similar toxicological properties.

    Ethylmercury: Another organomercury compound used in vaccines as a preservative.

    Phenylmercury: Used in antifungal and antibacterial agents.

Uniqueness

Mercury(1+), (2-ethoxyethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and applications compared to other organomercury compounds. Its low viscosity and low odor make it particularly suitable for use in various industrial and research applications.

Properties

CAS No.

141845-32-1

Molecular Formula

C4H9HgO+

Molecular Weight

273.71 g/mol

IUPAC Name

2-ethoxyethylmercury(1+)

InChI

InChI=1S/C4H9O.Hg/c1-3-5-4-2;/h1,3-4H2,2H3;/q;+1

InChI Key

HUALNNBMTCXOPQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC[Hg+]

Origin of Product

United States

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